3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a deuterated derivative of tocopherol, a class of organic compounds known for their antioxidant properties. This compound is a structurally modified form of vitamin E and is primarily recognized for its role in biological systems and potential therapeutic applications.
The compound can be synthesized through various chemical processes involving tocopherols as starting materials. It is often studied in the context of its biological effects and stability in different environments.
This compound falls under the category of tocopherols, which are fat-soluble antioxidants. Tocopherols are classified into four main types: alpha, beta, gamma, and delta tocopherol, with alpha-tocopherol being the most biologically active form. The specific structure of 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol indicates that it is a modified version of alpha-tocopherol with additional deuterium atoms.
The synthesis of 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol typically involves:
The synthesis may require advanced techniques such as:
The molecular formula for 3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is with a molecular weight of approximately 418.67 g/mol. The structure includes:
The InChI key for this compound is InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H
, which provides a unique identifier for database searches.
This compound can participate in several chemical reactions typical for tocopherols:
The stability of the compound under various conditions (light exposure and temperature) is crucial for its application as an antioxidant in food and pharmaceuticals.
The primary mechanism of action for tocopherols involves their role as antioxidants. They scavenge free radicals through hydrogen donation from their hydroxyl group:
Research indicates that tocopherols exhibit varying degrees of antioxidant activity based on their structural modifications and surrounding environment.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0